1-(4-Ethoxyphenyl)pyrrolidin-3-amine
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Overview
Description
1-(4-Ethoxyphenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an ethoxyphenyl groupThe presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its significance in the development of novel therapeutic agents .
Preparation Methods
One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring . The ethoxyphenyl group can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Ethoxyphenyl)pyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity . The ethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding . These interactions can lead to the inhibition or activation of target proteins, affecting various cellular pathways .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
1-(4-Methoxyphenyl)pyrrolidin-3-amine: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its pharmacokinetic properties.
1-(4-Chlorophenyl)pyrrolidin-3-amine: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
1-(4-Nitrophenyl)pyrrolidin-3-amine: The nitro group introduces different electronic properties, potentially leading to different biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-5-3-11(4-6-12)14-8-7-10(13)9-14/h3-6,10H,2,7-9,13H2,1H3 |
InChI Key |
HSGIHXNDBCNRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCC(C2)N |
Origin of Product |
United States |
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